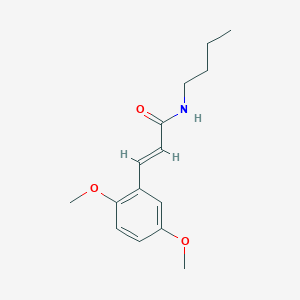

(E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-butyl-3-(2,5-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-5-10-16-15(17)9-6-12-11-13(18-2)7-8-14(12)19-3/h6-9,11H,4-5,10H2,1-3H3,(H,16,17)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFOAPFJTRKCFE-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide can be achieved through the Knoevenagel condensation reaction. This reaction involves the condensation of cyanoacetamide with aromatic aldehydes in the presence of a base such as triethylamine. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield. For instance, the reaction can be completed in 30 minutes with yields ranging from 93% to 99% .

Industrial Production Methods

While specific industrial production methods for (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylamide moiety to a more saturated form.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated amides. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mecanismo De Acción

The mechanism by which (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The acrylamide moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs, their substituents, and biological activities:

Key Comparative Findings

Substituent Position and Bioactivity

- 2,5-Dimethoxy vs.

- Hydroxy vs. Methoxy : N-Butyl-3-(3,4-dihydroxyphenyl)acrylamide (Ev4) promotes pollen tube growth, suggesting polar hydroxy groups enhance activity in plant systems, whereas methoxy groups in the target compound may improve metabolic stability .

N-Substituent Effects

- N-Butyl vs. N-Phenyl analogs exhibit PPB <90%, while bulky N-substituents like 2,5-dimethoxybenzyl (5m) may hinder diffusion .

Methoxy Group Count

Physicochemical and Pharmacokinetic Properties

- Plasma Protein Binding (PPB) : N-Phenyl analogs (Ev2) exhibit weaker PPB (81.27%), whereas N-alkyl chains (e.g., butyl) may further reduce binding, enhancing free drug availability .

- Synthetic Accessibility: The 2,5-dimethoxy group is synthetically tractable, as shown in Ev6’s nickel-catalyzed reductive aminocarbonylation method for fluorophenyl analogs .

Actividad Biológica

(E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group attached to the nitrogen atom of an acrylamide moiety, which may influence its reactivity and biological activity. The presence of the 2,5-dimethoxyphenyl group is significant as it may enhance lipophilicity and facilitate interactions with biological targets.

The precise mechanism by which (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the acrylamide structure allows for covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially leading to modulation of enzyme activities or receptor interactions. Further research is necessary to identify specific molecular targets.

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals, which can lead to cellular damage and various diseases. The antioxidant capacity of (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide remains to be quantitatively assessed in vitro and in vivo.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Similar compounds have demonstrated anti-inflammatory activities through inhibition of inflammatory mediators such as cytokines and enzymes involved in the inflammatory cascade. The potential of (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide to modulate these pathways warrants further investigation .

Neuroprotective Properties

Research into related compounds indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. These effects may be mediated through the reduction of reactive oxygen species (ROS) and modulation of autophagy processes . The neuroprotective potential of (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide could be explored through relevant cellular models.

In Vitro Studies

Experimental findings from related studies highlight the importance of structure-activity relationships (SAR) in determining biological activity. For instance, modifications in substituent groups on the phenyl ring can significantly alter potency against cancer cell lines . This suggests that (E)-N-butyl-3-(2,5-dimethoxyphenyl)acrylamide may have varying efficacy depending on its structural context.

Table 1 summarizes some relevant findings from studies involving structurally related compounds:

Q & A

Q. What advanced techniques characterize electronic properties for material science applications?

- Methodology :

- UV-Vis spectroscopy : Measure λₐᵦₛ of the acrylamide π-system (e.g., ~280 nm for conjugated dimethoxy groups) .

- Cyclic voltammetry : Determine HOMO/LUMO levels to assess suitability for organic semiconductors .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 190–197°C for dimethoxy derivatives vs. 184°C for bromo analogs ).

- Resolution : Verify purity via HPLC and thermal analysis (DSC/TGA). Polymorphism or residual solvents may explain variations .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.